
Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Elucidation
A cornerstone of research on this compound involves its synthesis and the subsequent elucidation of its molecular and crystal structures. Studies have demonstrated methodologies for obtaining methyl tetrahydroquinoline carboxylates through reactions involving amino-cyclohexenone and acyl(pyruvic acids), establishing a foundational approach for creating derivatives of quinazoline (Rudenko et al., 2012). This process is critical for understanding the compound's chemical behavior and potential interactions in biological systems.
Pharmaceutical Applications
The quinazoline derivatives, including the specific compound , are noted for their potential as antimicrobial agents. Research into related molecules has shown a breadth of activity against various bacterial and fungal strains, indicating the class's potential for developing new antimicrobial drugs (Desai et al., 2007). Such studies underscore the importance of quinazoline derivatives in addressing the pressing need for new antimicrobials in the face of rising antibiotic resistance.
Methodological Innovations
Innovations in synthetic methodologies, particularly those involving green chemistry principles, highlight the compound's role in advancing chemical synthesis. Microwave-assisted, catalyst-free synthesis represents a significant leap forward, offering a more efficient, environmentally friendly approach to producing quinazoline derivatives. This technique underscores the compound's role in not only fostering advancements in pharmaceuticals but also in promoting sustainable chemical practices (Bhat et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 2-amino-4-phenylbutyric acid with ethyl acetoacetate to form ethyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, which is then methylated to obtain the final product.", "Starting Materials": [ "2-amino-4-phenylbutyric acid", "ethyl acetoacetate", "methyl iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "thiourea", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-phenylbutyric acid with ethyl acetoacetate in the presence of potassium carbonate and acetonitrile to form ethyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Methylation of ethyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with methyl iodide in the presence of triethylamine and dimethylformamide to obtain Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS番号 |
946241-57-2 |
分子式 |
C22H23N3O4S |
分子量 |
425.5 |
IUPAC名 |
methyl 4-oxo-3-[4-oxo-4-(1-phenylethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-7-4-3-5-8-15)23-19(26)9-6-12-25-20(27)17-11-10-16(21(28)29-2)13-18(17)24-22(25)30/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,26)(H,24,30) |
InChIキー |
FPVVXIVAVDDKIO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)

![3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2468884.png)

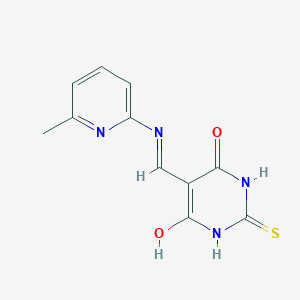
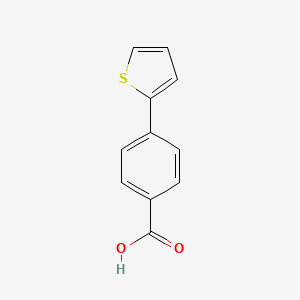
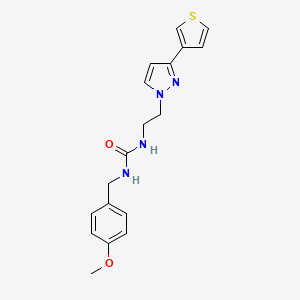
![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)
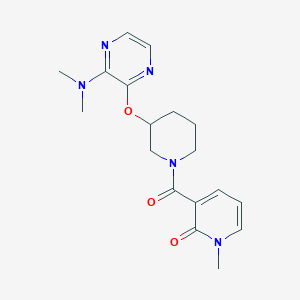
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2468893.png)
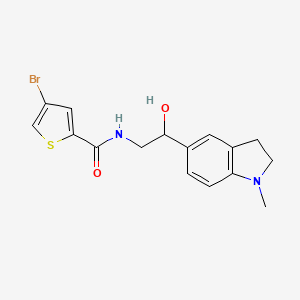

![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)
![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)